
双氯芬酸-13C6钠盐 (可能含有高达 3% 未标记的物质)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclofenac-13C6 Sodium Salt is a labeled compound used primarily in scientific research. It is a derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound is labeled with carbon-13 isotopes, which makes it particularly useful in various analytical and research applications, such as tracing metabolic pathways and studying drug interactions. Diclofenac itself is known for its anti-inflammatory, analgesic, and antipyretic properties, and the labeled version retains these characteristics while providing additional utility in research settings .
科学研究应用
Diclofenac-13C6 Sodium Salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of diclofenac in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of diclofenac in the human body.
Industry: Applied in quality control and validation processes for pharmaceutical products
作用机制
- These enzymes are responsible for producing prostaglandins (PGs), which play a crucial role in inflammation and pain signaling .
- By inhibiting COX enzymes, Diclofenac disrupts the conversion of arachidonic acid to PGs, leading to reduced inflammation and pain .
- Impact on Bioavailability : Diclofenac’s high protein binding affects its free concentration and bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Diclofenac-13C6 Sodium Salt plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase enzymes. These enzymes, cyclooxygenase-1 and cyclooxygenase-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Diclofenac-13C6 Sodium Salt interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and reducing the production of prostaglandins . This interaction is crucial for its anti-inflammatory and analgesic effects.
Cellular Effects
Diclofenac-13C6 Sodium Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the production of prostaglandins, which play a role in inflammation and pain signaling. This inhibition leads to reduced inflammation and pain in affected tissues . Additionally, Diclofenac-13C6 Sodium Salt can affect the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of Diclofenac-13C6 Sodium Salt involves its interaction with cyclooxygenase enzymes. By binding to the active sites of cyclooxygenase-1 and cyclooxygenase-2, it inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation and pain. Additionally, Diclofenac-13C6 Sodium Salt may interact with other biomolecules, such as nuclear receptors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclofenac-13C6 Sodium Salt can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Diclofenac-13C6 Sodium Salt is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Diclofenac-13C6 Sodium Salt can lead to sustained anti-inflammatory and analgesic effects.
Dosage Effects in Animal Models
The effects of Diclofenac-13C6 Sodium Salt vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal irritation and renal toxicity. Threshold effects have been identified, indicating that there is a dosage range within which Diclofenac-13C6 Sodium Salt is both effective and safe for use in animal models.
Metabolic Pathways
Diclofenac-13C6 Sodium Salt is involved in several metabolic pathways. It is primarily metabolized by oxidative pathways, followed by glucuronide conjugation . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation of the compound, and UDP-glucuronosyltransferases, which catalyze the conjugation with glucuronic acid. These metabolic processes result in the formation of various metabolites, which are then excreted from the body.
Transport and Distribution
Within cells and tissues, Diclofenac-13C6 Sodium Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. These factors determine the localization and concentration of Diclofenac-13C6 Sodium Salt within different tissues.
Subcellular Localization
Diclofenac-13C6 Sodium Salt exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and exert its effects. Understanding the subcellular localization of Diclofenac-13C6 Sodium Salt is crucial for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diclofenac-13C6 Sodium Salt involves the incorporation of carbon-13 isotopes into the diclofenac molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon atoms with carbon-13. The process begins with the synthesis of labeled intermediates, which are then used to construct the final diclofenac molecule. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Diclofenac-13C6 Sodium Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process and verify the isotopic labeling .
化学反应分析
Types of Reactions
Diclofenac-13C6 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diclofenac can lead to the formation of hydroxylated metabolites, while reduction can yield dechlorinated products .
相似化合物的比较
Similar Compounds
Diclofenac Sodium: The non-labeled version of diclofenac, widely used as an NSAID.
Diclofenac Potassium: Another salt form of diclofenac, known for its faster absorption and onset of action.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Uniqueness
Diclofenac-13C6 Sodium Salt is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in studies requiring detailed understanding of metabolic pathways and drug interactions, providing insights that are not possible with non-labeled compounds .
属性
CAS 编号 |
1261393-71-8 |
|---|---|
分子式 |
C14H11Cl2NO2 |
分子量 |
302.10 g/mol |
IUPAC 名称 |
2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1+1,2+1,4+1,7+1,9+1,12+1 |
InChI 键 |
DCOPUUMXTXDBNB-PWMXWAJOSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
同义词 |
2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid-13C6 Sodium Salt ; [o-(2,6-Dichloroanilino)phenyl]acetic Acid Monosodium Salt-13C6 ; Sodium Diclofenac-13C6 ; Sorelmon-13C6 ; Tsudohmin-13C6 ; Valetan-13C6 ; Voldal-13C6 ; Voltaren-13C6 ; Voltaren Ophtha |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


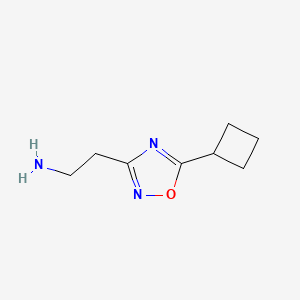

![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)
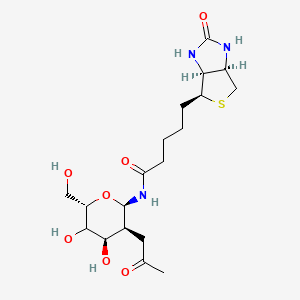
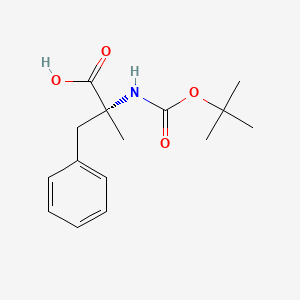
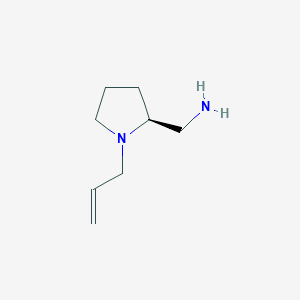
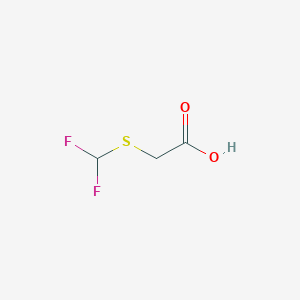
![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
